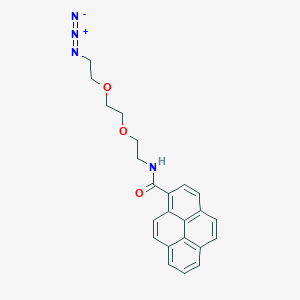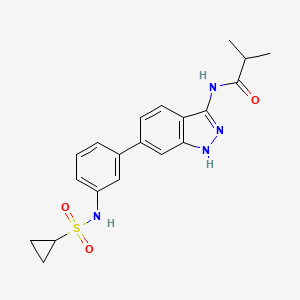![molecular formula C24H21FN2O5 B1193662 4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)
4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RDS-2197 is a novel HIV-1 Integrase Inhibitor.
Aplicaciones Científicas De Investigación
Neuroprotective Potential
The compound has been studied for its role as an inhibitor of kynurenine-3-hydroxylase, a promising target for neuroprotective agents. This inhibition could be crucial in preventing the synthesis of neurotoxic compounds in the brain, which are implicated in neurodegenerative diseases. Notably, specific derivatives of this compound category, such as 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, have shown potential in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, a key factor in neuroinflammation and neurotoxicity (Drysdale et al., 2000).
Antibacterial and Antiviral Activities
These compounds have demonstrated significant antibacterial and antiviral activities. For example, certain derivatives have shown highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990). Moreover, compounds like 7-[2'-oxo-4'-methyl-7'-hydroxy-N-ethylquinolinyl]-1--oxo-2-aryl-3,4-diphenyl isoquinolines, derived from related chemical reactions, have been evaluated for their antiviral activity against viruses such as Japanese encephalitis virus and Herpes simplex virus (Pandey et al., 2000).
Chemical Reactivity and Heterocyclic Synthesis
The reactivity of these compounds with various binucleophiles forms the basis for synthesizing diverse heterocyclic compounds. These heterocycles include dihydroquinoxaline, dihydrobenzo[b][1,4]oxazin, and pyrazole derivatives, which have potential applications in pharmacology due to their biological activities (Oleshchuk et al., 2019). Additionally, reactions with diazo compounds have yielded a range of compounds with potential applications in medicinal chemistry (Gavrilova et al., 2008).
Application in Metal Complexes
Research has also delved into the formation of complexes with transition metal ions. These complexes have been characterized for their thermal and magnetic properties, adding to the understanding of their potential in materials science (Ferenc et al., 2017).
Exploring Antithyroid Properties
Studies have also examined the antithyroid properties of related compounds, indicating a potential role in treating thyroid disorders (Ukrainets et al., 1997).
Propiedades
Fórmula molecular |
C24H21FN2O5 |
|---|---|
Peso molecular |
436.4394 |
Nombre IUPAC |
(Z)-4-(1-(4-Fluorobenzyl)-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C24H21FN2O5/c25-16-5-3-15(4-6-16)13-27-14-19(21(28)12-22(29)24(31)32)23(30)18-8-7-17(11-20(18)27)26-9-1-2-10-26/h3-8,11-12,14,29H,1-2,9-10,13H2,(H,31,32)/b22-12- |
Clave InChI |
CXPBQZMFIYKTNA-UUYOSTAYSA-N |
SMILES |
O=C(O)/C(O)=C/C(C1=CN(CC2=CC=C(F)C=C2)C3=C(C=CC(N4CCCC4)=C3)C1=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RDS-2197; RDS 2197; RDS2197 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)

![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)
![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)
